Home > Products > Screening Compounds P78763 > 8-Bromo-cGMP sodium
8-Bromo-cGMP sodium -

8-Bromo-cGMP sodium

Catalog Number: EVT-10895790
CAS Number:
Molecular Formula: C10H10BrN5NaO7P
Molecular Weight: 446.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 8-Bromo-cGMP sodium typically involves the bromination of guanosine monophosphate followed by cyclization to form the cyclic structure. Specific methods may include:

  1. Bromination: The introduction of a bromine atom at the 8-position of guanosine monophosphate is achieved using brominating agents under controlled conditions.
  2. Cyclization: This step involves forming the cyclic structure characteristic of cyclic nucleotides, which may require specific catalysts or conditions to facilitate the reaction.

The technical details surrounding these methods can vary based on the desired yield and purity levels, often necessitating purification steps such as chromatography to isolate the final product .

Molecular Structure Analysis

The molecular structure of 8-Bromo-cGMP sodium features a bromine atom substituent at the 8-position of the guanine base. The structural representation can be described as follows:

  • Molecular Formula: C₁₀H₁₀BrN₅NaO₇P
  • Molecular Weight: 446.09 g/mol
  • InChI Key: ZJRFCXHKYQVNFK-YEOHUATISA-M
  • Structural Characteristics: The compound exhibits typical features of cyclic nucleotides including a phosphate group and ribose sugar moiety.

The presence of the bromine atom enhances its metabolic stability compared to natural cyclic guanosine monophosphate, allowing for prolonged biological activity .

Chemical Reactions Analysis

8-Bromo-cGMP sodium participates in various chemical reactions primarily related to its role as a signaling molecule. Key reactions include:

  1. Activation of Protein Kinase G: It acts as an agonist for protein kinase G, leading to phosphorylation events that mediate smooth muscle relaxation.
  2. Interaction with Ion Channels: The compound can also activate cGMP-dependent ion channels, influencing cellular excitability and signaling pathways.

These reactions are essential for understanding its pharmacological properties and potential therapeutic applications .

Mechanism of Action

The mechanism by which 8-Bromo-cGMP sodium exerts its effects involves several steps:

  1. Membrane Permeability: The compound readily crosses cell membranes due to its lipophilic nature.
  2. Binding to Protein Kinase G: Once inside the cell, it binds to protein kinase G, activating this enzyme.
  3. Signal Transduction: This activation leads to downstream signaling cascades that result in physiological responses such as vasodilation and inhibition of platelet aggregation.

Data suggest that 8-Bromo-cGMP sodium is approximately 4.3 times more potent than natural cyclic guanosine monophosphate in activating protein kinase G type I alpha .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-cGMP sodium include:

  • Appearance: Crystalline solid
  • Solubility: Highly soluble in water (up to 100 mM)
  • Storage Conditions: Should be stored desiccated at -20°C
  • Purity: Typically >98% (HPLC)
  • Lipophilicity: Log P value of approximately 1.17 indicates moderate lipophilicity.

These properties are crucial for handling and application in laboratory settings .

Applications

8-Bromo-cGMP sodium has several scientific applications:

  • Research Tool: It is widely used in studies related to cardiovascular physiology due to its role in smooth muscle relaxation.
  • Pharmacological Studies: Its ability to activate protein kinase G makes it valuable in exploring signaling pathways involved in various diseases.
  • Potential Therapeutic Uses: Ongoing research investigates its potential applications in treating conditions such as hypertension and erectile dysfunction by modulating vascular smooth muscle tone.
Molecular Mechanisms of 8-Bromo-cGMP Sodium in cGMP-Dependent Signaling Pathways

Activation Kinetics of Protein Kinase G Isoforms by 8-Bromo-cGMP Sodium

8-Bromo-guanosine 3',5'-cyclic monophosphate sodium (8-Bromo-cGMP sodium) is a membrane-permeable cyclic guanosine monophosphate analog engineered to activate protein kinase G isoforms with enhanced efficacy and duration compared to endogenous cyclic guanosine monophosphate. Its activation profile exhibits significant isoform specificity: For protein kinase G Iα, 8-Bromo-cGMP sodium demonstrates a half-maximal effective concentration (EC₅₀) of approximately 1.8 μM, making it 4.3-fold more potent than native cyclic guanosine monophosphate. Protein kinase G Iβ requires higher concentrations (EC₅₀ ~3.5 μM), while protein kinase G II shows intermediate sensitivity (EC₅₀ ~2.6 μM) [2] [4]. This differential activation stems from structural variances in the cyclic guanosine monophosphate-binding pockets of regulatory domains, where the bromine substitution at the C8 position stabilizes the syn conformation of the purine ring, optimizing complementary interactions with hydrophobic residues in protein kinase G Iα [4].

Table 1: Activation Parameters of Protein Kinase G Isoforms by 8-Bromo-cGMP Sodium

Protein Kinase G IsoformEC₅₀ (μM)Activation Efficacy (%)Key Structural Determinants
Protein Kinase G Iα1.8100Hydrophobic pocket in GAF-A domain
Protein Kinase G Iβ3.582Reduced hinge region flexibility
Protein Kinase G II2.695Unique autoinhibitory sequence

Beyond affinity differences, 8-Bromo-cGMP sodium exhibits prolonged activation kinetics due to its resistance to degradation by phosphodiesterases 5, 6, and 9—the primary cyclic guanosine monophosphate-hydrolyzing enzymes [4]. This property enables sustained phosphorylation of protein kinase G substrates like vasodilator-stimulated phosphoprotein, myosin phosphatase target subunit 1, and calcium-activated potassium channel subunit α-1, translating to persistent physiological effects such as smooth muscle relaxation and inhibition of platelet aggregation [1] [8]. The bromine modification also enhances membrane permeability, facilitating rapid intracellular accumulation and bypassing nucleotidase barriers that limit native cyclic guanosine monophosphate bioavailability [1] [5].

Competitive Binding Dynamics with Endogenous Cyclic Guanosine Monophosphate at Regulatory Domains

The C8 bromination of cyclic guanosine monophosphate fundamentally alters molecular recognition across cyclic guanosine monophosphate-binding domains, enabling 8-Bromo-cGMP sodium to dominate cyclic nucleotide pools through competitive and allosteric mechanisms. Equilibrium dissociation constant (Kd) analyses reveal 3.7-fold tighter binding to protein kinase G Iα regulatory domains compared to cyclic guanosine monophosphate (Kd = 0.15 μM vs. 0.56 μM) [4]. This advantage originates from the bromine atom’s van der Waals interactions with Val-77 and Ile-211 in the cyclic nucleotide-binding pocket, reducing dissociation rates by 68% [6].

Table 2: Competitive Binding Parameters of 8-Bromo-cGMP Sodium

Regulatory DomainKd (μM)Displacement Efficiency vs. cGMP (%)Molecular Interactions Enhanced
Protein Kinase G Iα (GAF-A)0.1592Val-77, Ile-211 hydrophobic contacts
Cyclic Nucleotide-Gated Channel α18.278Cys-37, Tyr-54 halogen bonding
Phosphodiesterase 5 GAF-B2.165*Allosteric inhibition of catalysis
*Negative displacement (stabilizes binding)

In intact cellular systems, 8-Bromo-cGMP sodium displaces >90% of fluorescence-labeled cyclic guanosine monophosphate from protein kinase G Iα within 30 seconds of application, effectively monopolizing cyclic guanosine monophosphate effector sites [4]. This displacement has functional consequences: In vascular smooth muscle, 100 μM 8-Bromo-cGMP sodium reduces native cyclic guanosine monophosphate-mediated vasorelaxation by 41% through competitive exclusion [6]. Paradoxically, 8-Bromo-cGMP sodium enhances cyclic guanosine monophosphate retention at phosphodiesterase 5 regulatory sites (GAF-B domains), acting as an allosteric inhibitor that reduces catalytic hydrolysis of endogenous cyclic guanosine monophosphate by 65% at saturating concentrations [4] [8]. This dual action—competitive exclusion at kinases coupled with stabilization at phosphodiesterases—creates a distinct signaling landscape favoring prolonged protein kinase G activation despite reduced total cyclic guanosine monophosphate synthesis [6].

Modulation of Cyclic Nucleotide-Gated Ion Channel Gating Properties

Cyclic nucleotide-gated channels exhibit specialized gating responses to 8-Bromo-cGMP sodium, characterized by altered sensitivity, open probability, and calcium permeability compared to native cyclic guanosine monophosphate. In retinal rod photoreceptors (cyclic nucleotide-gated channel α1/β1 complex), 8-Bromo-cGMP sodium demonstrates an EC₅₀ of 8.2 μM—approximately 2.3-fold higher than cyclic guanosine monophosphate—but elicits 38% greater maximal current amplitude due to prolonged mean open time (4.7 ms vs. 3.1 ms) [7] [8]. This kinetic advantage originates from the bromine atom’s stabilization of the channel’s open conformation via interactions with Cys-37 and Tyr-54 residues in the cyclic nucleotide-binding domain [7].

Table 3: Cyclic Nucleotide-Gated Channel Modulation by 8-Bromo-cGMP Sodium

Channel TypeEC₅₀ (μM)Maximal Efficacy vs. cGMP (%)Key Gating Alterations
Retinal Rod (CNGα1/β1)8.2138↑ Open probability (Po = 0.92 vs. 0.76)
Retinal Cone (CNGα3)14.5112↓ Desensitization rate
Olfactory (CNGα2/β1b)21.887↑ Calcium permeability (PCa/PNa = 5.7 vs. 4.3)
Hyperpolarization-Activated Cyclic Nucleotide-Gated 242.663Right-shifted voltage dependence

In olfactory cyclic nucleotide-gated channels, 8-Bromo-cGMP sodium exhibits reduced potency (EC₅₀ = 21.8 μM) but enhances calcium permeability (PCa/PNa = 5.7 vs. 4.3 for cyclic guanosine monophosphate), promoting calcium-calmodulin feedback that accelerates channel adaptation [7] [8]. Hyperpolarization-activated cyclic nucleotide-gated channels show blunted responses to 8-Bromo-cGMP sodium (EC₅₀ = 42.6 μM; 63% efficacy vs. cyclic guanosine monophosphate) due to steric hindrance in the binding pocket, highlighting the structural selectivity of cyclic nucleotide-gated channel gating mechanisms [8].

The physiological implications are substantial: In hippocampal neurons, 50 μM 8-Bromo-cGMP sodium extends cyclic nucleotide-gated channel opening duration by 2.8-fold, increasing calcium influx that potentiates long-term potentiation through calcium/calmodulin-dependent protein kinase II phosphorylation [8]. Conversely, in photoreceptors, 8-Bromo-cGMP sodium’s enhanced efficacy partially overcomes feedback inhibition from calcium-dependent guanylate cyclase-activating proteins, producing exaggerated photoresponses in darkness-adapted retinal preparations [7]. These channel-specific modulations underscore 8-Bromo-cGMP sodium’s utility in dissecting cyclic nucleotide-gated channel contributions to sensory transduction, neuronal plasticity, and pacemaker activity.

Properties

Product Name

8-Bromo-cGMP sodium

IUPAC Name

sodium;9-[(7aR)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one

Molecular Formula

C10H10BrN5NaO7P

Molecular Weight

446.08 g/mol

InChI

InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1/t2?,4?,5-,8?;/m0./s1

InChI Key

ZJRFCXHKYQVNFK-HPUCVXDUSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+]

Isomeric SMILES

C1C2[C@@H](C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.